molecular formula C18H20BrNO5S B2993484 3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1798036-22-2

3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2993484
CAS No.: 1798036-22-2
M. Wt: 442.32
InChI Key: RHXADOVLSMVLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound featuring a brominated and methoxylated phenyl group linked to a propan-1-one moiety, which is further substituted with a 3-((furan-2-ylmethyl)sulfonyl)azetidine ring. Key structural attributes include:

  • Azetidine-sulfonyl-furan unit: The azetidine (4-membered nitrogen-containing ring) is functionalized with a sulfonyl group and a furan-2-ylmethyl substituent, contributing to hydrogen-bonding capacity and conformational rigidity.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO5S/c1-24-17-6-4-13(9-16(17)19)5-7-18(21)20-10-15(11-20)26(22,23)12-14-3-2-8-25-14/h2-4,6,8-9,15H,5,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXADOVLSMVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Bromo-4-methoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The molecular structure and properties of the compound are as follows:

PropertyValue
Molecular FormulaC₁₃H₁₅BrN₂O₃S
Molecular Weight345.146 g/mol
Density1.594 g/cm³
Boiling Point529.9 °C
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity, potentially allowing it to act as an inhibitor or substrate in enzymatic reactions.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values suggesting potent activity .

Antimicrobial Properties

In vitro studies have shown that compounds with similar structural features possess antimicrobial properties. They have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating the ability to inhibit bacterial growth effectively .

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a derivative compound against U-87 and MDA-MB-231 cells. The results indicated that the derivative exhibited higher cytotoxicity against U-87 cells, with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of similar compounds, revealing that they inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting their potential as novel antibacterial agents .

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding: The target compound’s sulfonyl group and azetidine nitrogen provide strong hydrogen-bond acceptor sites, surpassing the pyridine and sydnone analogs . Hesperetin dihydrochalcone exhibits the highest hydrogen-bond donor capacity due to hydroxyl groups, contrasting with the brominated compounds’ acceptor-dominant profiles.

Crystallographic Data :

  • Compounds in and show low R factors (~0.041), indicating high-quality structural refinement using SHELX-based methods . The target compound’s lack of reported data suggests opportunities for future crystallographic studies.

Structural Flexibility :

  • The azetidine ring in the target compound imposes conformational rigidity compared to the α,β-unsaturated ketones in , which may adopt planar configurations.

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound and analogs may enhance electrophilic reactivity at the carbonyl group, influencing nucleophilic addition pathways.
  • Solubility and Bioavailability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ), a critical factor in drug design.
  • Crystal Packing: Hydrogen-bonding patterns in analogs like (pyridine-mediated interactions) and (sydnone-based networks) suggest the target compound’s crystal lattice could exhibit unique supramolecular architectures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.